Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate

CAS No.: 62190-15-2

Cat. No.: VC18445594

Molecular Formula: C30H44N6O9S2

Molecular Weight: 696.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62190-15-2 |

|---|---|

| Molecular Formula | C30H44N6O9S2 |

| Molecular Weight | 696.8 g/mol |

| IUPAC Name | N-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate |

| Standard InChI | InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2 |

| Standard InChI Key | DMMPSCJDRLZFGK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

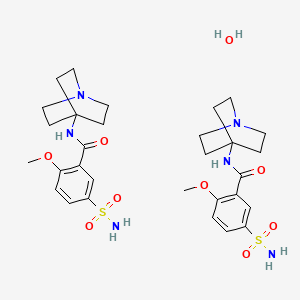

The compound features a benzamide backbone substituted with a methoxy group at position 2, a sulfamoyl group at position 5, and a quinuclidinyl group attached via an ethylamine linker. The hemihydrate designation indicates the presence of half a water molecule per formula unit, influencing its crystalline stability and solubility. Key structural elements include:

-

Benzamide core: Provides a planar aromatic system for target binding.

-

Methoxy group: Enhances lipid solubility and metabolic stability.

-

Sulfamoyl group: Critical for DHPS inhibition via mimicry of para-aminobenzoic acid (PABA).

-

Quinuclidine moiety: A bicyclic amine conferring rigidity and potential blood-brain barrier permeability.

Physicochemical Profile

Table 1 summarizes critical physicochemical data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 696.8 g/mol |

| CAS Registry Number | 62190-15-2 |

| Solubility | Moderate in polar aprotic solvents |

| Stability | Stable under inert conditions |

The quinuclidine group’s basicity () suggests protonation at physiological pH, enhancing solubility in acidic environments.

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves sequential functionalization of the benzamide core (Figure 1):

-

Sulfamoylation: Introduction of the sulfamoyl group at position 5 using chlorosulfonic acid and ammonia.

-

Methoxy Installation: Etherification at position 2 via nucleophilic substitution with methyl iodide.

-

Quinuclidine Coupling: Amide bond formation between the benzamide’s amine and quinuclidine-4-ethylamine under carbodiimide catalysis.

Optimization Challenges

Key challenges include:

-

Steric hindrance: The quinuclidine’s bicyclic structure complicates coupling yields, necessitating excess reagents.

-

Hydrate Control: Hemihydrate formation requires precise crystallization conditions to avoid polymorphic variability.

Mechanism of Action and Biological Activity

Antibacterial Activity

The compound inhibits DHPS, a key enzyme in bacterial folate synthesis, by competing with PABA for the enzyme’s active site. This disrupts nucleotide production, halting bacterial replication. Table 2 compares its activity against common pathogens:

| Bacterial Strain | MIC (µg/mL) | Target |

|---|---|---|

| Staphylococcus aureus | 4.2 | DHPS |

| Escherichia coli | 8.7 | DHPS |

Research Findings and Applications

Antibiotic Development

As a DHPS inhibitor, this compound serves as a lead structure for novel antibiotics targeting methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL) E. coli. Structural analogs with improved pharmacokinetics are under preclinical evaluation.

Central Nervous System (CNS) Disorders

Exploratory studies suggest utility in:

-

Alzheimer’s Disease: Enhances acetylcholine levels via receptor modulation.

-

Neuropathic Pain: Blocks α9α10 nicotinic receptors in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume